molecular formula C10H10N6O B8378322 5-(3-amino-1,2,4-triazin-6-yl)-N-methylpyridine-2-carboxamide

5-(3-amino-1,2,4-triazin-6-yl)-N-methylpyridine-2-carboxamide

Cat. No.: B8378322
M. Wt: 230.23 g/mol
InChI Key: SJZDYNDEQFOUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-amino-1,2,4-triazin-6-yl)-N-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C10H10N6O and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N6O

Molecular Weight

230.23 g/mol

IUPAC Name

5-(3-amino-1,2,4-triazin-6-yl)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H10N6O/c1-12-9(17)7-3-2-6(4-13-7)8-5-14-10(11)16-15-8/h2-5H,1H3,(H,12,17)(H2,11,14,16)

InChI Key

SJZDYNDEQFOUCM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)C2=CN=C(N=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide (200 mg, 0.80 mmol) (VWR, Cat. #200068-640), 6-bromo-1,2,4-triazin-3-amine (130 mg, 0.76 mmol, Example 2, Step 1), tetrakis(triphenylphosphine)palladium(0) (40 mg, 0.04 mmol) and potassium carbonate (0.32 g, 2.3 mmol) in toluene (1.3 mL), ethanol (0.66 mL) and water (0.66 mL) was heated at 120° C. for 1.5 h. The mixture was filtered and washed with methanol. The filtrate was purified by RP-HPLC (pH=10) to afford the desired product (80 mg, 45.54%). LCMS (M+H)+: m/z=231.4; LCMS (M+H+H2O)+: m/z=249.3.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
solvent
Reaction Step One
Name
Quantity
0.66 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Yield
45.54%

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